N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring The presence of a methylsulfanyl group attached to the phenyl ring and a carboxamide group at the 4-position of the quinazoline ring further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-(methylsulfanyl)aniline with 2-aminobenzamide under acidic conditions to form the quinazoline core. The reaction typically proceeds as follows:
Step 1: 4-(methylsulfanyl)aniline is reacted with 2-aminobenzamide in the presence of a suitable acid catalyst, such as hydrochloric acid, to form the intermediate 4-(methylsulfanyl)phenyl-2-aminobenzamide.
Step 2: The intermediate is then cyclized under reflux conditions to form the quinazoline core structure.
Step 3:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Tetrahydroquinazoline derivatives
Substitution: Nitro, halogen, or sulfonyl derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Preliminary studies suggest that this compound may exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to the active site of enzymes, thereby inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, preventing phosphorylation of target proteins and disrupting cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other similar compounds, such as:
N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide compound with 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione: This compound shares the methylsulfanylphenyl group but differs in its core structure and functional groups.
N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide: This compound has a similar quinazoline core but includes additional functional groups that may confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may result in distinct biological activities and applications.
Properties
IUPAC Name |
N-(4-methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-21-12-8-6-11(7-9-12)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h6-10H,2-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXFHDZFOMIBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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